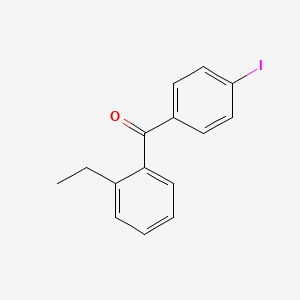

2-Ethyl-4'-iodobenzophenone

Description

2-Ethyl-4'-iodobenzophenone is a substituted benzophenone derivative featuring an ethyl group at the 2-position of the benzoyl ring and an iodine atom at the 4'-position of the phenyl ring. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group modulates steric and electronic properties, influencing reactivity and solubility . Limited direct literature exists on this compound, but its structural analogs and synthesis protocols provide insights into its behavior.

Properties

IUPAC Name |

(2-ethylphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOPLTBXCKQXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284013 | |

| Record name | (2-Ethylphenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-91-6 | |

| Record name | (2-Ethylphenyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethylphenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4’-iodobenzophenone typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethylbenzophenone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 2-Ethyl-4’-iodobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Reactions: Products include various substituted benzophenones.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

2-Ethyl-4’-iodobenzophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Iodobenzophenone Derivatives

- 2-Acetoxy-4'-iodobenzophenone (CAS 890099-28-2): This analog replaces the ethyl group with an acetoxy moiety. The acetoxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to 2-ethyl-4'-iodobenzophenone. However, the ethyl group in the latter improves thermal stability due to reduced steric hindrance and hydrophobic interactions .

| Property | This compound | 2-Acetoxy-4'-Iodobenzophenone |

|---|---|---|

| Substituent | Ethyl (C2H5) | Acetoxy (OAc) |

| Molecular Weight (g/mol) | ~324.2 (estimated) | 382.1 (CAS 890099-28-2) |

| Reactivity | Cross-coupling-friendly | Prone to hydrolysis |

| Solubility | Moderate in non-polar solvents | High in polar solvents |

Ethyl-Substituted Benzophenones

- 2-Ethyl-4'-Methoxybenzophenone (CAS 341022-06-8): Replacing iodine with a methoxy group drastically alters electronic properties. The methoxy group is electron-donating, increasing the electron density of the phenyl ring, whereas iodine is weakly electron-withdrawing. This difference impacts photochemical behavior and catalytic coupling efficiency .

Iodinated Aromatic Ketones

- 2-(4-Iodobenzoyl)phenyl Acetate (): This compound shares the 4-iodobenzoyl motif but lacks the ethyl group. However, the ethyl group in this compound may enhance regioselectivity in reactions involving the ketone group .

Biological Activity

2-Ethyl-4'-iodobenzophenone (CAS Number: 951884-91-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure features an ethyl group and an iodine atom attached to a benzophenone core, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The key mechanisms include:

- Hydrogen Bonding: The carbonyl group in the benzophenone structure can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors.

- Halogen Bonding: The iodine atom may participate in halogen bonding, which can modulate the activity of biomolecules involved in cellular pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has shown cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. The selectivity index (SI) against cancer cells compared to normal cells indicates promising therapeutic windows for further development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiparasitic Activity: A study conducted using high-content screening against Trypanosoma cruzi and Leishmania donovani demonstrated that compounds similar to this compound exhibited significant antiparasitic effects with low cytotoxicity towards host cells. This indicates a favorable selectivity index for potential drug development against these pathogens .

- Cytotoxicity Assessment: In a comparative study involving various compounds, this compound was evaluated for cytotoxicity against different cancer cell lines. Results indicated that it possesses a moderate IC50 value, suggesting its potential as a lead compound for further optimization in anticancer drug design .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.